molecular formula C19H11NS B073782 Benzo[h][1]benzothieno[3,2-b]quinoline CAS No. 1491-09-4

Benzo[h][1]benzothieno[3,2-b]quinoline

Cat. No.: B073782
CAS No.: 1491-09-4
M. Wt: 285.4 g/mol
InChI Key: GLEGLXQUFHLTRQ-UHFFFAOYSA-N
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Description

Benzo[h][1]benzothieno[3,2-b]quinoline is a polycyclic aromatic heterocycle featuring a quinoline core fused with a benzothiophene moiety. Its synthesis often involves photocyclization or radical cyclization methods, as highlighted in studies by Luo et al. . The compound's overcrowded aromatic structure leads to a helical twist, confirmed via X-ray crystallography and NMR studies, which significantly impacts its electronic properties and intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing chloro-substituted benzothieno[3,2-b]quinolines?

Chloro-substituted derivatives (e.g., 9-chloro- and 8-chloro-benzothieno[3,2-b]quinolines) are synthesized via Method E, involving cyclocondensation of 2-aminobenzaldehyde derivatives with benzo[b]thiophen-3(2H)-ones in refluxing acetic acid. Key steps include purification via column chromatography and characterization using 1H^1H NMR (e.g., δ 8.64 ppm for aromatic protons) and melting point analysis. Yields range from 52% to 58%, with regioselectivity influenced by substituent positioning .

Q. How are spectroscopic techniques applied to characterize benzothieno[3,2-b]quinoline derivatives?

1H^1H NMR and IR spectroscopy are critical. For example, 9-chlorobenzothieno[3,2-b]quinoline (17d) shows distinct 1H^1H NMR signals at δ 8.64 (s, 1H) and 7.56–7.50 (t, 1H, J=7.5 Hz), confirming aromatic proton environments. IR spectra identify functional groups, such as C-Cl stretches at ~550 cm1^{-1}. Melting points (e.g., 179–180°C for 17d) further validate purity .

Q. What role does Friedländer annulation play in benzoquinoline synthesis?

Friedländer condensation is used to synthesize polymethylene-bridged ligands and fused derivatives. For example, 2-(2'-pyridyl)-benzo[h]quinoline is synthesized via this method, enabling structural diversity for coordination chemistry or photophysical studies .

Advanced Research Questions

Q. How can radical cyclization be optimized for synthesizing benzothiopyrano[2,3-b]quinolines?

Radical cyclization of 3-(2-bromobenzoyl)-2-methylthioquinoline derivatives (268a,b) using TBTH (2.5 equiv.) and AIBN (catalytic) in toluene under nitrogen achieves >90% yields. Mechanistic studies show radical intermediates (e.g., 272) form via attack on methylthio groups, with regioselectivity controlled by substituent electronic effects .

Q. What strategies resolve contradictions in reaction yields for benzothieno[3,2-b]quinoline derivatives?

Yield discrepancies (e.g., 55% for one-pot synthesis vs. 98% for radical cyclization) arise from reaction conditions (temperature, catalyst loading) and intermediates’ stability. Computational modeling (e.g., DFT) can predict transition states, while kinetic studies (e.g., varying AIBN concentrations) optimize pathways .

Q. How are computational methods applied to study benzo[h]quinoline derivatives’ biological activity?

Molecular docking (e.g., AutoDock Vina) evaluates interactions between benzo[h]quinoline derivatives and Culex pipiens acetylcholinesterase. In silico ADMET profiling predicts bioavailability, guiding structural modifications (e.g., introducing methoxy groups) to enhance larvicidal activity .

Q. What analytical techniques validate benzo[h]quinoline purity in environmental samples?

GC-MS with NIST-certified standards (e.g., SRM 717a) detects trace contaminants (e.g., 0.1 mg/L benzo[4,5]thieno[3,2-b]quinoline) using retention indices and fragmentation patterns. Method validation includes spike-recovery tests (>95% accuracy) .

Q. Key Notes

  • Synthesis : Prioritize regioselective methods (e.g., radical cyclization) for complex fused systems.
  • Characterization : Combine NMR, IR, and X-ray crystallography for unambiguous structural confirmation.
  • Biological Studies : Use in silico tools to bridge synthetic chemistry and applied entomology/toxicology.

Comparison with Similar Compounds

Structural Analogues

Benzo[c]quinoline and Benzo[f]quinoline

  • Structure: Both lack the benzothiophene fusion. Benzo[c]quinoline has a linear fused system, while benzo[f]quinoline adopts an angular arrangement .
  • Activity: These derivatives exhibit anticancer activity via DNA intercalation and Topo II inhibition. Benzo[c]quinoline forms stable "sandwich" structures with DNA, while benzo[f]quinoline derivatives also target ATP synthase .
  • Key Difference: The absence of sulfur in their structures reduces their π-stacking efficiency compared to benzothienoquinolines, which show enhanced DNA binding due to sulfur's polarizability .

Indolo[3,2-c]quinoline

  • Structure : Replaces the benzothiophene with an indole ring, introducing additional hydrogen-bonding sites .
  • Unlike benzothienoquinolines, its mechanism focuses on monoamine oxidase inhibition rather than DNA damage .

Benzothiopyrano[2,3-b]quinoline

  • Structure : Incorporates a thiopyran ring instead of benzothiophene, altering the electron density distribution .
  • Synthesis: Requires radical cyclization with TBTH/AIBN, differing from the photocyclization routes used for benzothienoquinolines .

Physicochemical Properties

Property Benzo[h][1]benzothieno[3,2-b]quinoline Benzo[c]quinoline Indolo[3,2-c]quinoline
Molecular Weight (g/mol) 299.34 229.27 244.29
LogP 4.8 3.9 3.2
PSA (Ų) 45.9 32.7 41.5
Melting Point (°C) 220–225 (decomp.) 180–185 195–200

PSA: Polar Surface Area; Data from

Properties

CAS No.

1491-09-4

Molecular Formula

C19H11NS

Molecular Weight

285.4 g/mol

IUPAC Name

10-thia-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene

InChI

InChI=1S/C19H11NS/c1-2-6-14-12(5-1)9-10-13-11-17-19(20-18(13)14)15-7-3-4-8-16(15)21-17/h1-11H

InChI Key

GLEGLXQUFHLTRQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C5=CC=CC=C5S4)N=C32

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C5=CC=CC=C5S4)N=C32

Key on ui other cas no.

1491-09-4

Synonyms

Benzo[h][1]benzothieno[3,2-b]quinoline

Origin of Product

United States

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